molecular formula C20H23N3O2 B14949693 N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B14949693
M. Wt: 337.4 g/mol
InChI Key: ZZPCVCGQCFSQHR-UHFFFAOYSA-N
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Description

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide is a compound that features a piperazine ring substituted with a phenylcarbonyl group and an ethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide typically involves the reaction of piperazine derivatives with benzoyl chloride and subsequent coupling with ethylbenzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide involves its binding to dopamine receptors, particularly the D4 subtype. This binding can modulate neurotransmitter release and influence various neurological pathways. The compound’s structure allows it to interact selectively with these receptors, making it a valuable tool in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide is unique due to its specific substitution pattern on the piperazine ring, which confers selective binding properties and potential therapeutic applications that differ from other similar compounds.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H23N3O2/c24-19(17-7-3-1-4-8-17)21-11-12-22-13-15-23(16-14-22)20(25)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,24)

InChI Key

ZZPCVCGQCFSQHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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